2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide
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Overview
Description
The compound 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide is a synthetic organic molecule characterized by its complex structure and unique functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide involves multiple steps, typically starting with the preparation of the 1,3-dioxo-1H-benzo[de]isoquinoline moiety. This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions. Following this, an alkylation reaction introduces the ethyl group to the benzo[de]isoquinoline core. The introduction of the hydroxyethyl group involves a nucleophilic substitution reaction, utilizing a suitable alcohol derivative. Finally, the coupling of the sulfonamide group with the dimethoxybenzene moiety is carried out under conditions that promote sulfonamide formation, such as using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic steps to ensure higher yields and purity. Automation and continuous flow synthesis can be employed to scale up the production process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are utilized to isolate the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzo[de]isoquinoline core, potentially leading to reduced derivatives with different pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the dimethoxybenzene moiety, allowing for functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Typical reagents include halogens (Br2, Cl2) for electrophilic substitution and alkyl halides for nucleophilic substitution under appropriate base conditions.
Major Products Formed from These Reactions
Oxidation typically yields aldehyde or carboxylic acid derivatives, reduction may produce reduced benzo[de]isoquinoline compounds, and substitution reactions can result in a variety of functionalized derivatives based on the introduced groups.
Scientific Research Applications
Chemistry
In chemistry, the compound is studied for its potential use as a building block in organic synthesis and polymer science due to its complex structure and reactive functional groups.
Biology
Biologically, it is investigated for its potential role in enzyme inhibition, receptor binding studies, and as a probe for studying biological pathways.
Medicine
In medicinal chemistry, the compound is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be utilized in the development of new materials, such as dyes, pigments, and polymers, owing to its stable and unique chemical framework.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells, such as enzymes or receptors. Its sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dioxo-benzo[de]isoquinoline core may intercalate with DNA or interact with protein structures, influencing cellular processes. Pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives, sulfonamide-containing molecules, and dimethoxybenzene derivatives. Examples include 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl-based drugs and compounds used in polymer science.
Highlighting Uniqueness
What sets 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide apart is its unique combination of functional groups, allowing it to participate in diverse chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S/c1-32-19-13-16(21(14-20(19)33-2)34(30,31)25-10-12-27)9-11-26-23(28)17-7-3-5-15-6-4-8-18(22(15)17)24(26)29/h3-8,13-14,25,27H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNOJVYSRJVGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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